![molecular formula C16H19N3O4 B2973206 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097894-20-5](/img/structure/B2973206.png)

1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

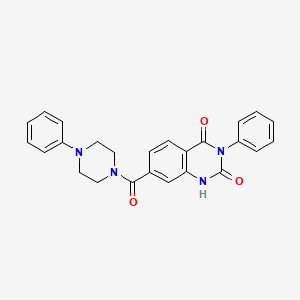

Description

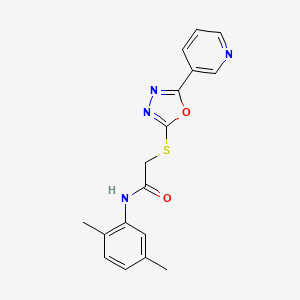

The compound “1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a type of nitrogen-containing heterocycle . The pyrrolidine ring is a common feature in many biologically active compounds .

Molecular Structure Analysis

The structure of this compound is likely to be influenced by the stereochemistry of the pyrrolidine ring and the spatial orientation of substituents . The non-planarity of the ring—a phenomenon called “pseudorotation”—can lead to increased three-dimensional (3D) coverage .Scientific Research Applications

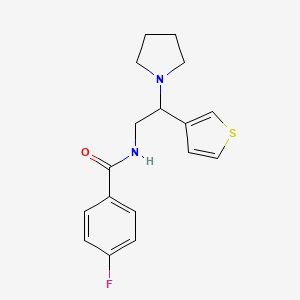

Antibacterial Activity

1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione derivatives, specifically 1-aryl-5-methyl-5-ethoxycarbonylpyrrolidine-2,3-diones, have been studied for their antibacterial activity. These compounds exhibit potent antibacterial properties, suggesting potential applications in the development of new antibiotics or antibacterial agents (Gein, Gein, Chirkova, Shurov, & Voronina, 2003).

Antimicrobial and Antifungal Applications

Compounds related to 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione have shown effectiveness in antimicrobial and antifungal applications. This is evident in the synthesis of spiro[pyrrolidin-2,3′-oxindoles], which demonstrate significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad, Boudriga, Akhaja, Raval, Porzio, Soldera, Askri, Knorr, Rousselin, Kubicki, & Rajani, 2015).

Antiproliferative Activities

Certain derivatives of 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione have been synthesized and evaluated for their antiproliferative activities. These compounds have shown potential in inhibiting the proliferation of various cancer cell lines, including breast carcinoma, leukemia lymphoblastic, and ovarian carcinoma cells (Almansour, Suresh Kumar, Beevi, Nasrolahi Shirazi, Osman, Ismail, Choon, Sullivan, McCaffrey, Nahhas, Parang, & Ali, 2014).

Potential in CNS Active Agents

Some derivatives of this compound class have been explored as potential central nervous system (CNS) active agents. These derivatives have exhibited antidepressant and nootropic activities, suggesting their potential utility in the development of new CNS-active pharmaceuticals (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Mechanism of Action

Target of action

Compounds with pyrrolidine rings are known to interact with a variety of biological targets due to their versatile structure .

Mode of action

Without specific information, it’s difficult to determine the exact mode of action of this compound. The presence of the pyrrolidine ring might contribute to its interaction with biological targets .

Biochemical pathways

Again, without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to exhibit diversified biological and pharmacological activity .

Result of action

Compounds with similar structures have been found to exhibit a variety of biological activities .

properties

IUPAC Name |

1-[[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-2-23-13-4-3-12(7-17-13)16(22)18-8-11(9-18)10-19-14(20)5-6-15(19)21/h3-4,7,11H,2,5-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMVWWFXLYDSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2973124.png)

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2973127.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2973130.png)

![7-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973131.png)

![8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2973132.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B2973141.png)

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2973143.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2973146.png)